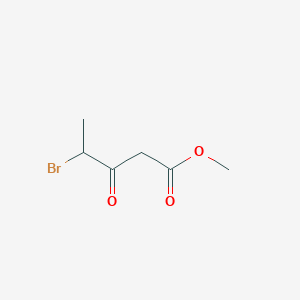

Methyl 4-bromo-3-oxopentanoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 4-bromo-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBQTGAZENNMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431178 | |

| Record name | METHYL 4-BROMO-3-OXOPENTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105983-77-5 | |

| Record name | Methyl 4-bromo-3-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105983-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 4-BROMO-3-OXOPENTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanoic acid, 4-bromo-3-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 4 Bromo 3 Oxopentanoate

Direct Bromination of Methyl 3-Oxopentanoate (B1256331)

The most direct route to methyl 4-bromo-3-oxopentanoate is the electrophilic bromination of its precursor, methyl 3-oxopentanoate. chemicalbook.com This process involves the substitution of an α-hydrogen adjacent to the ketone functional group.

Achieving selective monobromination at the C4 position is critical, as the starting material possesses two potentially reactive α-carbon sites (C2 and C4). Furthermore, preventing the formation of di-brominated byproducts requires careful control over reaction parameters. researchgate.net

Several methodologies have been developed to address these challenges. A classic approach involves the use of molecular bromine (Br₂) in a suitable solvent. For the analogous ethyl ester, bromination with Br₂ in acetic acid at room temperature for approximately 12 hours has been shown to be effective, yielding the desired 4-bromo product. Precise control of bromine stoichiometry is crucial in this method to minimize over-bromination.

To circumvent the hazards associated with handling liquid bromine and to improve selectivity, alternative brominating agents have been investigated. One highly effective reagent is bromodimethylsulfonium bromide (BDMS). organic-chemistry.org This solid reagent allows for the regioselective α-monobromination of β-keto esters under mild conditions, either at 0-5 °C or room temperature, without the need for added catalysts. organic-chemistry.org The use of BDMS typically results in excellent yields and avoids the formation of di-brominated side products, often simplifying purification. organic-chemistry.org

Another refined strategy involves the in-situ formation of a silyl (B83357) enol ether from methyl 3-oxopentanoate. cdnsciencepub.com By treating the starting material with trimethylsilyl (B98337) triflate and a base like triethylamine, the more substituted silyl enol ether is formed. cdnsciencepub.com Subsequent reaction of this intermediate with one equivalent of bromine in a solvent such as dichloromethane (B109758) leads to the quantitative formation of the α-bromo ketoester. cdnsciencepub.com This method provides excellent control over the reaction's regioselectivity.

| Brominating Agent/System | Solvent | Catalyst/Additive | Temperature | Key Advantages | Reference |

|---|---|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | None | Room Temp. | Classical method; readily available reagents. | |

| Bromodimethylsulfonium Bromide (BDMS) | Dichloromethane | None | 0-5 °C or Room Temp. | High regioselectivity; excellent yields; avoids di-bromination; safer solid reagent. | organic-chemistry.org |

| Trimethylsilyl triflate then Bromine (Br₂) | Dichloromethane | Triethylamine | -5 °C to 0 °C | Excellent regiochemical control via silyl enol ether intermediate. | cdnsciencepub.com |

The electrophilic bromination of β-keto esters like methyl 3-oxopentanoate proceeds through a well-established mechanism involving an enol or enolate intermediate. jove.comlibretexts.org Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. libretexts.org A base (which can be the solvent) then abstracts an α-proton in the rate-determining step to form a nucleophilic enol intermediate. libretexts.org This enol then attacks the electrophilic bromine (Br₂), leading to the formation of an oxonium ion, which subsequently loses a proton to yield the α-brominated product and regenerate the acid catalyst. libretexts.org

The preference for bromination at the C4 position (adjacent to the ethyl group) over the C2 position (adjacent to the methoxy (B1213986) group) is governed by the stability of the enol intermediate. Generally, the enol tautomer that is more substituted is more stable and forms preferentially. libretexts.org

Regioselectivity: As discussed, the inherent electronic and steric properties of methyl 3-oxopentanoate favor the formation of the enol at the more substituted C4 position, leading to the desired regioselectivity. libretexts.org Methods utilizing silyl enol ethers, such as the one employing trimethylsilyl triflate, further lock in this regioselectivity before the bromine is introduced. cdnsciencepub.com

Stereoselectivity: The bromination at C4 creates a new chiral center. Achieving stereoselectivity (i.e., the preferential formation of one enantiomer over the other) requires the use of a chiral environment. Research into asymmetric halogenation of β-keto esters has demonstrated the efficacy of chiral catalysts. For instance, Ti(TADDOLato) complexes have been used as efficient catalysts for the enantioselective chlorination and bromination of β-keto esters with N-halosuccinimide reagents. researchgate.net Similarly, organocatalysts, such as derivatives of Cinchona alkaloids, can serve as nucleophilic catalysts that react with a halogen source to generate a chiral electrophilic halogen-transfer reagent in situ, achieving good yields and enantioselectivities. researchgate.net

Mechanistic Probes into the Electrophilic Bromination Process

Alternative Synthetic Routes and Precursors for β-Keto Ester Scaffolds

A high-yielding procedure involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). ucla.edu Reaction of Meldrum's acid with propionyl chloride in the presence of pyridine (B92270) yields an acyl-Meldrum's acid intermediate. ucla.edu Subsequent reflux of this intermediate in methanol (B129727) directly produces methyl 3-oxopentanoate in good yield. ucla.edu

The Claisen condensation is a foundational method for creating β-keto esters. researchgate.net This reaction involves the condensation between two ester molecules, or between an ester and a ketone. While not a direct route from simple precursors, it is a key strategy in the broader context of synthesizing diverse β-keto ester structures. researchgate.net

Scalability and Process Optimization Research for Industrial and Academic Production

Scaling the synthesis of this compound from the laboratory to an industrial or large-scale academic setting presents several challenges. The use of molecular bromine on a large scale requires specialized handling procedures due to its high toxicity and corrosivity. The bromination reaction is also exothermic, necessitating robust temperature control to prevent runaway reactions and the formation of impurities.

Process optimization research focuses on addressing these issues. The use of safer, solid brominating agents like BDMS is one strategy to improve process safety. organic-chemistry.org For large-scale production, continuous flow reactors are increasingly being explored. researchgate.net These systems offer superior heat and mass transfer compared to traditional batch reactors, allowing for better control over reaction temperature and mixing. In-situ generation of bromine, for example through electrochemical methods, can also enhance safety by avoiding the storage and handling of large quantities of the hazardous reagent. The development of efficient, recyclable catalysts for bromination remains an active area of research aimed at making the production process more sustainable and cost-effective. researchgate.netorganic-chemistry.org

Investigating the Reactivity and Reaction Mechanisms of Methyl 4 Bromo 3 Oxopentanoate

Nucleophilic Substitution Reactions Involving the Bromine Moiety (S\textsubscript{N}2)

The carbon atom attached to the bromine (C4) in methyl 4-bromo-3-oxopentanoate is highly electrophilic. This is a result of the inductive electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-bromine bond and increases the positive partial charge on the carbon atom. nih.govchemicalbook.com This electronic feature makes the C4 position susceptible to attack by nucleophiles in S\textsubscript{N}2 reactions, where the bromide ion acts as an effective leaving group.

Reactivity with Nitrogen-Containing Nucleophiles (Amines) for Heterocycle Formation

This compound is a key starting material for synthesizing nitrogen-containing heterocyclic compounds. It readily reacts with amines through a nucleophilic substitution mechanism. nih.gov For instance, its reaction with 2-aminopyridines can yield imidazo[1,2-a]pyridine (B132010) derivatives, a common scaffold in medicinal chemistry. bio-conferences.orgsci-hub.sersc.org This transformation is initiated by the nucleophilic attack of the pyridine (B92270) nitrogen on the electrophilic C4 carbon, displacing the bromide. bio-conferences.org This step is often followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system. The reaction can be carried out under various conditions, including catalyst-free and solvent-free environments. bio-conferences.orgsci-hub.se

The versatility of this bromo-ester is further demonstrated in its use for creating other heterocyclic structures. For example, the reaction with primary amines can lead to the formation of substituted pyrrolidinones through an initial S\textsubscript{N}2 reaction followed by intramolecular cyclization. mdpi.com

Reactivity with Sulfur-Containing Nucleophiles (Thiols)

The electrophilic C4 carbon of this compound also readily undergoes S\textsubscript{N}2 reactions with sulfur-containing nucleophiles like thiols and thiourea (B124793). The reaction with thiourea, for example, is a well-established method for the synthesis of 2-aminothiazole (B372263) derivatives. researchgate.net This process involves the initial S-alkylation of thiourea by the bromo-ester, followed by cyclization to form the thiazole (B1198619) ring. researchgate.net These thiazole-containing compounds are of significant interest due to their presence in various biologically active molecules. mdpi.com

A summary of representative nucleophilic substitution reactions is provided in the table below.

| Nucleophile | Product Type | Key Reaction Steps |

| 2-Aminopyridines | Imidazo[1,2-a]pyridines | S\textsubscript{N}2, Intramolecular Cyclization, Dehydration bio-conferences.orgsci-hub.se |

| Primary Amines | Substituted Pyrrolidinones | S\textsubscript{N}2, Intramolecular Cyclization mdpi.com |

| Thiourea | 2-Aminothiazole derivatives | S\textsubscript{N}2, Cyclization researchgate.net |

Comparative Electrophilicity at C4 due to Halogenation

The presence of the bromine atom at the α-position to the ketone significantly increases the electrophilicity of the C4 carbon. nih.govfiveable.me The inductive effect of the halogen pulls electron density away from the carbon, making it more susceptible to nucleophilic attack. nih.govpressbooks.pub The adjacent carbonyl group further enhances this effect by stabilizing the transition state of the S\textsubscript{N}2 reaction. nih.gov This heightened reactivity is a key characteristic of α-haloketones in general, making them valuable electrophilic partners in a wide range of chemical transformations. nih.govmdpi.comfiveable.me The electron-withdrawing nature of the halogen also increases the acidity of the remaining α-hydrogens, which can influence subsequent reactions under basic conditions. pressbooks.publibretexts.org

Carbon-Carbon Bond Forming Reactions

In addition to its role in forming heteroatom-carbon bonds, this compound is a valuable substrate for constructing new carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules.

Participation in Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. tcichemicals.com this compound can serve as a building block in such reactions. For example, it can be utilized in the synthesis of highly substituted pyridine derivatives. rsc.org In these reactions, the bromo-ester provides a four-carbon unit that can react with other components, such as enamines and an ammonium (B1175870) source, to construct the pyridine ring in a one-pot fashion. This approach allows for the rapid generation of molecular diversity from simple starting materials.

The table below illustrates the role of this compound in a representative multicomponent reaction.

| Reactants | Product Scaffold | Reaction Type |

| Enamine, Ammonium Salt, this compound | Substituted Pyridines | Multicomponent Reaction rsc.org |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide, is a prominent example. libretexts.org The C(sp³)-Br bond in α-bromo ketones like this compound can participate in these reactions, although it may require specific catalytic systems to achieve efficient coupling. nih.gov

Research has shown that α-bromo ketones can be successfully coupled with arylboronic acids under palladium catalysis to form α-aryl ketones. The general mechanism for Suzuki-Miyaura coupling involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The application of this methodology to this compound would provide a direct route to γ-aryl-β-keto esters, which are valuable intermediates in pharmaceutical synthesis. The success of such a coupling is dependent on factors like the choice of palladium catalyst, ligand, and base. rsc.org

Intramolecular C-C Bond Forming Processes (e.g., Michael Addition)

The presence of both an electrophilic center (the carbon bearing the bromine) and a nucleophilic center (the enolizable β-keto ester system) within the same molecule allows for intramolecular carbon-carbon bond-forming reactions. One of the most significant of these is the intramolecular Michael addition. masterorganicchemistry.comorganicreactions.org This reaction typically involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the case of precursors derived from this compound, the substrate can be engineered to contain an acceptor for the intramolecular addition.

The general mechanism for a Michael reaction involves three primary steps: the formation of an enolate, the conjugate addition of this enolate to an electrophilic alkene, and the subsequent protonation of the newly formed enolate. masterorganicchemistry.com The driving force behind this reaction is the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.com Intramolecular versions of this reaction are particularly powerful for the construction of cyclic systems. organicreactions.org

Research has shown that the intramolecular Michael reaction can be utilized to form both carbocyclic and heterocyclic rings. organicreactions.org While specific studies focusing solely on this compound are not extensively detailed in the provided results, the principles of intramolecular Michael additions are well-established and applicable. For instance, tandem reactions involving an initial intermolecular or intramolecular Michael addition followed by a second intramolecular cyclization can lead to the formation of multiple rings in a single synthetic operation. organicreactions.orgnottingham.ac.uk

Transformation of the β-Keto Ester Functionality

The β-keto ester group in this compound is a versatile functional group that can undergo a range of transformations, including reduction, oxidation, and transesterification.

The carbonyl group of the β-keto ester can be selectively reduced to a hydroxyl group, yielding a β-hydroxy ester. This transformation is often achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). researchgate.net For example, the reduction of similar β-keto esters has been accomplished with NaBH₄ in solvents like ethanol. The resulting β-hydroxy esters are valuable chiral building blocks in organic synthesis. researchgate.net

Further reduction of both the ketone and the ester functionalities can lead to the formation of diols. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this complete reduction. researchgate.net The regioselective reduction of the ester group in the presence of the ketone, or vice-versa, can be challenging and may require protective group strategies. For instance, the ester function can be reduced to a primary alcohol, which can then be further manipulated. researchgate.net

Enzymatic reductions offer a high degree of stereoselectivity. For instance, alcohol dehydrogenases have been used for the asymmetric reduction of related β-keto esters to produce chiral hydroxy esters with high enantiomeric excess. researchgate.net

The β-dicarbonyl unit can be susceptible to oxidative cleavage. Oxidizing agents like cerium(IV) ammonium nitrate (B79036) (CAN) can mediate the oxidation of δ-aryl-β-dicarbonyl compounds. researchgate.net While direct oxidation of the ketone in this compound is not extensively documented, related β-keto esters can be oxidized to their corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (B83412). In some cases, oxidative cyclization reactions can occur, where an intramolecular C-C bond is formed concurrently with the oxidation process. researchgate.net

Transesterification is a process where the ester group of the β-keto ester is exchanged. This reaction is typically catalyzed by an acid or a base. For example, the transesterification of oils with methanol (B129727) to produce methyl esters is a well-studied process, often catalyzed by potassium hydroxide. ajol.info The kinetics of such reactions are often found to be second-order. unl.edu

Enzymatic transesterification, using lipases such as Candida antarctica lipase (B570770) B, has also been shown to be an effective method for transforming β-keto esters. Kinetic modeling of these enzymatic reactions can help in optimizing reaction conditions to achieve high yields. Studies on the transesterification of waste cooking oil have shown that temperature and the molar ratio of alcohol to oil are critical parameters influencing the reaction rate and yield. ajol.infomdpi.com

Oxidation Reactions of the Carbonyl System

Mechanistic Studies of Intramolecular Cyclization Reactions

The presence of the bromine atom and the β-keto ester functionality makes this compound a prime candidate for intramolecular cyclization reactions. These reactions can proceed through various mechanisms, including nucleophilic substitution and radical pathways.

In a nucleophilic substitution mechanism, the enolate of the β-keto ester can act as an intramolecular nucleophile, displacing the bromide to form a cyclic product. The regioselectivity of this cyclization would be governed by Baldwin's rules.

Radical cyclization pathways can also be envisioned. For example, single-electron oxidants like cerium(IV) ammonium nitrate (CAN) can generate radical intermediates from β-dicarbonyl compounds. researchgate.net These radicals can then undergo intramolecular cyclization onto an aromatic ring, if present in the substrate. researchgate.net The stability of the resulting radical intermediates plays a crucial role in determining the success of such cyclizations. researchgate.net Photocatalytic methods have also been developed for decarboxylative radical cascade cyclizations, which involve the formation of multiple carbon-carbon bonds in a single operation. rsc.org Mechanistic studies, including radical clock experiments, can help to elucidate the nature of the intermediates involved in these complex transformations. rsc.org

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Synthesis of Diverse Heterocyclic Compounds

The reactivity of Methyl 4-bromo-3-oxopentanoate is particularly well-suited for the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These structures are prevalent in medicinal chemistry and materials science.

Pyrimidinone derivatives are a class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities. The synthesis of these compounds often involves the condensation of a β-keto ester, such as this compound, with a suitable nitrogen-containing nucleophile. For instance, the reaction with urea (B33335) or its derivatives can lead to the formation of the pyrimidinone ring system. The structural elucidation of these derivatives is typically achieved through spectroscopic methods like NMR and mass spectrometry, which confirm the connectivity and stereochemistry of the final products. researchgate.net

A significant application of this compound is in the synthesis of the thiazolo[3,2-a]pyrimidinone ring system. google.com This fused heterocyclic system is a key structural motif in various pharmacologically active molecules. The synthesis typically involves a multi-step process where this compound is reacted with a 2-aminothiazole (B372263) derivative. google.comrsc.org The bromine atom serves as a leaving group, facilitating the cyclization to form the fused ring system. The reaction conditions can be tailored to control the regioselectivity and yield of the desired product. researchgate.net

In a specific example, crude this compound is reacted with 2-aminothiazole in the presence of polyphosphoric acid (PPA) at elevated temperatures to yield the corresponding thiazolo[3,2-a]pyrimidinone derivative. google.com The progress of this reaction is monitored by techniques such as HPLC to ensure the consumption of the starting material. google.com

Tetrahydroisoquinoline derivatives are another important class of nitrogen-containing heterocycles found in many natural products and synthetic drugs. nih.govucl.ac.uk While direct synthesis from this compound is less common, its derivatives can be utilized in multi-step syntheses to construct these complex scaffolds. The versatility of the bromo-keto-ester functionality allows for its transformation into various intermediates that can then participate in cyclization reactions, such as the Pictet-Spengler reaction, to form the tetrahydroisoquinoline core. ucl.ac.uk

The utility of this compound extends to the synthesis of a wide array of other nitrogen- and sulfur-containing heterocycles. zioc.ruresearchgate.netsioc-journal.cn Its reaction with various nucleophiles, including amines, thiols, and hydrazines, can lead to the formation of diverse heterocyclic rings. rsc.org For example, reaction with thiourea (B124793) can yield aminothiazole derivatives, while reaction with hydrazine (B178648) can produce pyrazole (B372694) derivatives. The specific outcome of the reaction is highly dependent on the chosen nucleophile and the reaction conditions employed. rsc.org

Tetrahydroisoquinoline Derivatives

Preparation of Pharmaceutically Relevant Intermediates

Beyond the synthesis of diverse heterocyclic cores, this compound is a key intermediate in the preparation of precursors for high-value pharmaceutical targets.

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular processes like cell growth, proliferation, and survival. nih.gov Aberrant PI3K signaling is implicated in various diseases, including cancer, making PI3K inhibitors a significant area of drug development. nih.govgoogle.com

This compound is a crucial starting material in the synthesis of certain PI3K inhibitors. google.com Specifically, it is used in the preparation of intermediates for compounds that inhibit the PI3Kδ isoform. google.com The synthesis of these inhibitors often involves the construction of a thiazolo[3,2-a]pyrimidinone scaffold, highlighting the interconnectedness of the applications of this versatile reagent. google.com The process begins with the bromination of methyl 3-oxopentanoate (B1256331) to yield this compound, which is then used in subsequent steps to build the complex heterocyclic system of the final drug molecule. google.com

Building Blocks for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a significant therapeutic target, particularly for type 2 diabetes and obesity. Its inhibition can enhance insulin (B600854) sensitivity, making the discovery of PTP1B inhibitors a major focus of pharmaceutical research. researchgate.net The development of these inhibitors often involves the synthesis of complex molecules designed to interact specifically with the enzyme's active site or allosteric sites. researchgate.netmdpi.com

Intermediates for Histamine (B1213489) H3 Receptor Antagonists

The histamine H3 receptor (H3R) is a G-protein coupled receptor that modulates the release of histamine and other key neurotransmitters in the central nervous system. google.comresearchgate.net Antagonists and inverse agonists of the H3R are of significant interest for treating a range of neurological and cognitive disorders. google.com

The synthesis of potent H3 receptor antagonists often involves the construction of complex heterocyclic cores. Bromo-keto-esters, which are close structural analogs of this compound, have been identified as key intermediates in these synthetic pathways. For example, a patent discloses the use of Ethyl 2-bromo-4-methyl-3-oxopentanoate in the preparation of dual Histamine H1/H3 receptor antagonists. researchgate.net The reactivity of the bromo-keto-ester allows for the construction of the central scaffold of the antagonist. Furthermore, related compounds like Methyl 4-methyl-3-oxopentanoate (B1262298) serve as crucial intermediates in the synthesis of covalent histamine H3 receptor inhibitors, highlighting the utility of this chemical class in developing targeted therapeutics.

Synthetic Pathways to Wnt/β-catenin Pathway Modulators

The Wnt/β-catenin signaling pathway is a crucial cell signaling cascade involved in embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in numerous diseases, including various cancers, making it a prime target for therapeutic intervention. The development of small molecules that can modulate this pathway is an active area of research.

While direct synthetic applications of this compound for Wnt/β-catenin modulators are not extensively documented, closely related β-keto esters are key building blocks. Specifically, Methyl 4-methyl-3-oxopentanoate is used to synthesize triazolopyrimidinone (B1258933) derivatives that act as inhibitors of the Wnt/β-catenin pathway. The general strategy involves using the β-keto ester to construct a core heterocyclic system, which is then further functionalized to create the final modulator. The presence of both a ketone and a reactive bromine handle in this compound provides a synthetic route to build such complex heterocyclic systems, essential for interacting with targets within the Wnt pathway.

Stereoselective Synthesis of Chiral Derivatives

A reaction that favors the formation of one stereoisomer over others is known as a stereoselective reaction. This control is critical in pharmaceutical synthesis, where often only one enantiomer or diastereomer of a chiral drug is active. This compound and its parent compound, methyl 3-oxopentanoate, are valuable precursors for stereoselective transformations.

A notable application is in the synthesis of intermediates for 1-β-methylcarbapenem antibiotics. In this context, the dianion of methyl 3-oxopentanoate undergoes a highly stereoselective aldol-type reaction with 4-acetoxyazetidinone. The choice of Lewis acid is crucial for controlling the stereochemical outcome, with certain metal salts favoring the desired (R)-configuration at the newly formed stereocenter.

Table 1: Influence of Lewis Acid on Stereoselective Aldol-Type Reaction

| Lewis Acid | Ratio of β-isomer (desired) to α-isomer (undesired) |

|---|---|

| ZnCl₂ | 93 : 7 |

| B(n-Bu)₃ | 90 : 10 |

| SnCl₂ | 88 : 12 |

| CuI | 84 : 16 |

| MgBr₂ | 82 : 18 |

(Data sourced from a study on the synthesis of 1-β-methylcarbapenem intermediates)

Furthermore, an isomer, methyl 2-bromo-3-oxopentanoate, can be generated and used in a Reformatsky-type reaction. This involves forming a zinc enolate that reacts with an electrophile to create a new carbon-carbon bond, yielding an α-alkylated product with high efficiency. These examples demonstrate the utility of the bromo-oxopentanoate scaffold in constructing molecules with precisely controlled three-dimensional structures.

Strategic Use as a Building Block in Total Synthesis Endeavors

The total synthesis of complex natural products and pharmaceuticals relies on the use of versatile building blocks that can be used to construct key structural motifs efficiently. This compound and its ethyl analog are prime examples of such strategic building blocks, particularly for synthesizing important heterocyclic compounds.

One of the most powerful applications is in the Hantzsch thiazole (B1198619) synthesis. The reaction of ethyl 4-bromo-3-oxopentanoate with thiourea provides a direct route to 2-amino-4-methylthiazole (B167648) derivatives. This reaction is a cornerstone for building the thiazole ring, a heterocycle present in numerous bioactive compounds and pharmaceuticals. mdpi.com

Table 2: Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| Ethyl 4-bromo-3-oxopentanoate | Thiourea | Toluene, 100°C | 2-Amino-5-methylthiazole (B129938) derivative |

(Data based on established synthetic protocols)

This strategy has been employed to create precursors for a wide range of biologically active agents. mdpi.com Beyond thiazoles, the bromo-oxopentanoate scaffold is central to the synthesis of more complex targets. As detailed previously, its role in the stereoselective synthesis of precursors to carbapenem (B1253116) antibiotics showcases its value in building complex, multi-chiral center molecules from simple starting materials. The ability to serve as a linchpin in the assembly of such intricate structures underscores the strategic importance of this compound in the field of total synthesis.

Catalytic Systems in Reactions Involving Methyl 4 Bromo 3 Oxopentanoate

Application of Lewis Acid Catalysis in Reaction Control

Lewis acids play a pivotal role in reactions involving β-keto esters like methyl 4-bromo-3-oxopentanoate by activating the carbonyl group, thereby facilitating nucleophilic attack and controlling reaction selectivity. Common Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), antimony(V) chloride (SbCl₅), boron trifluoride (BF₃), and titanium(IV) chloride (TiCl₄) are employed to influence the course of reactions such as condensations and functionalizations. google.com

In condensation reactions, Lewis acids facilitate the formation of enolates under anhydrous conditions, which is critical for preventing hydrolysis of the ester group. For instance, in Friedel-Crafts type reactions, a Lewis acid catalyst is used to condense a phenyl acetyl chloride derivative, with the reaction temperature maintained between -20°C and 50°C to ensure optimal outcomes. google.com The choice of Lewis acid and reaction conditions can significantly impact the yield and purity of the resulting products. Copper salts, acting as Lewis acid catalysts, can also facilitate bromination processes. researchgate.net

The table below summarizes the application of various Lewis acids in reactions pertinent to β-keto esters.

| Lewis Acid Catalyst | Reaction Type | Typical Conditions | Ref |

| ZnCl₂, H₂SO₄ | Claisen Condensation | Anhydrous THF or diethyl ether, 0–5°C | |

| AlCl₃, FeCl₃, SbCl₅, BF₃, TiCl₄, ZnCl₂ | Condensation | Halogenated hydrocarbon solvent (e.g., methylene (B1212753) chloride), -20°C to 50°C | google.com |

| Copper Salts | Bromination | Varies depending on substrate and desired product | researchgate.net |

Role of Brønsted Acid Catalysis in Enolization and Condensation

Brønsted acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are instrumental in catalyzing the enolization of β-keto esters. This enolization is a key step in many condensation reactions. The protonation of the keto-carbonyl group by a Brønsted acid enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This catalytic action is fundamental in various synthetic transformations, including esterification and condensation reactions. nih.gov

In the synthesis of related β-keto esters, Brønsted acids are used to catalyze the esterification of the corresponding carboxylic acid with an alcohol, typically under reflux conditions to drive the reaction to completion. While strong Brønsted acids like HCl and H₂SO₄ are effective for acid-resistant substrates, weaker acids such as pyridinium (B92312) p-toluenesulfonate (PPTS) are employed for acid-sensitive compounds, although they may exhibit lower catalytic activity. nih.gov A comprehensive study on the reactions of carbonyl compounds with ethyl diazoacetate in the presence of a Brønsted acid catalyst has demonstrated the synthesis of a wide array of 3-oxo esters. wisconsin.edu

The following table outlines the role of Brønsted acids in key reactions involving β-keto esters.

| Brønsted Acid Catalyst | Reaction Type | Key Function | Ref |

| H₂SO₄, p-TsOH | Esterification | Protonation of the carboxylic acid, enhancing electrophilicity | |

| H₂SO₄ | Claisen Condensation | Facilitates enolate formation | |

| HCl, H₂SO₄, p-TsOH | Dehydrative Condensation | Catalyzes condensation of carboxylic acids and alcohols | nih.gov |

| Pyridinium p-toluenesulfonate (PPTS) | Dehydrative Condensation | Used for acid-sensitive substrates | nih.gov |

Transition Metal Catalysis for Cross-Coupling and Functionalization

The bromine atom in this compound serves as an excellent leaving group, making the compound a suitable substrate for transition-metal-catalyzed cross-coupling and functionalization reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have been reported for the functionalization of similar bromo-substituted esters. For example, in a Suzuki-Miyaura coupling, a palladium catalyst like Pd(PPh₃)₄ is used with a base such as potassium carbonate to couple the bromo-ester with an aryl boronic acid, yielding biaryl derivatives in good yields. The palladium-catalyzed α-arylation of esters with aryl bromides is another significant application, often utilizing a catalyst system containing tri-tert-butylphosphine (B79228) as a ligand. orgsyn.org

Recent advancements have also explored the use of photoredox catalysts in conjunction with transition metal catalysts for decarboxylative cross-coupling reactions, further expanding the synthetic utility of related carboxylic acid derivatives. google.com Cobalt-catalyzed reactions have also been employed for the synthesis of complex heterocyclic systems. mdpi.com

The table below provides examples of transition metal-catalyzed reactions involving bromo-substituted esters.

| Catalytic System | Reaction Type | Example Reaction | Ref |

| Pd(PPh₃)₄ / K₂CO₃ | Suzuki-Miyaura Coupling | Coupling with arylboronic acids to form biaryl derivatives | |

| [(P(t-Bu)₃Pd(μ-Br)]₂ | α-Arylation of Esters | Coupling of esters with aryl bromides | orgsyn.org |

| Photoredox catalyst / Transition metal catalyst | Decarboxylative Cross-Coupling | Cross-coupling of substrates with a carboxyl group | google.com |

| Cobalt(III) catalyst | Indole Synthesis | Intramolecular cross-dehydrogenative coupling | mdpi.com |

Biocatalytic Approaches and Enzymatic Transformations of β-Keto Esters

Biocatalytic methods offer a green and highly selective alternative for the transformation of β-keto esters. Enzymes, such as lipases, esterases, and oxidoreductases, can catalyze a variety of reactions, including hydrolysis, transesterification, and asymmetric reduction, often with high enantioselectivity. plos.orgresearchgate.net

The enzymatic hydrolysis of β-keto esters is a key step in the synthesis of β-amino acids, which are important pharmaceutical building blocks. plos.org Since the direct enzymatic conversion of β-keto acids is hampered by their instability, a two-step process involving the hydrolysis of a stable β-keto ester by a hydrolase, followed by transamination, is often employed. plos.orgresearchgate.net High-throughput screening assays have been developed to identify suitable hydrolases for this purpose. plos.org

Enzymatic transesterification, often catalyzed by lipases like Candida antarctica lipase (B570770) B (CALB), is an efficient method for the synthesis of various β-keto ester derivatives under mild conditions. researchgate.netrsc.org Furthermore, the asymmetric reduction of the keto group in β-keto esters using enzymes such as alcohol dehydrogenases or engineered reductases can produce chiral β-hydroxy esters with high enantiomeric excess. researchgate.netresearchgate.net For instance, the enzymatic reduction of methyl acetoacetate (B1235776) is a well-established method for producing optically active alcohols. scribd.com

The following table highlights some biocatalytic transformations of β-keto esters.

| Enzyme/Biocatalyst | Reaction Type | Substrate Example | Product Example | Ref |

| Hydrolases (Lipases, Esterases) | Hydrolysis | β-Keto Ester | β-Keto Acid | plos.org |

| Candida antarctica Lipase B (CALB) | Transesterification | Ethyl Acetoacetate | Various Acetoacetic Acid Derivatives | researchgate.net |

| Alcohol Dehydrogenase / Engineered Reductases | Asymmetric Reduction | Methyl 4-bromo-3-oxobutyrate | Methyl (S)-4-bromo-3-hydroxybutyrate or Methyl (R)-4-bromo-3-hydroxybutyrate | researchgate.net |

| Geotrichum candidum | Stereoselective Reduction | Ethyl 4-bromo-3-oxobutanoate | Ethyl (R)- or (S)-4-bromo-3-hydroxybutanoate | researchgate.net |

| Baker's Yeast (Invertase, Alcohol Dehydrogenase) | Enantioselective Reduction | Methyl Acetoacetate | Methyl-(S)-(+)-3-hydroxybutanoate | scribd.com |

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons within a molecule. For methyl 4-bromo-3-oxopentanoate, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure. The methyl protons of the ester group typically appear as a singlet, while the protons on the carbon adjacent to the bromine atom and the methylene (B1212753) protons between the two carbonyl groups produce distinct signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the presence of the ester carbonyl, the keto carbonyl, the carbon bearing the bromine atom, the methylene carbon, and the methyl carbons. The chemical shifts of these carbons are indicative of their electronic environments. For instance, the carbonyl carbons are characteristically found downfield in the spectrum.

Addressing Keto-Enol Tautomerism via NMR Analysis

β-keto esters like this compound can exist as an equilibrium mixture of keto and enol tautomers. thermofisher.comnanalysis.com This tautomerism can be readily studied by ¹H NMR spectroscopy because the interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. thermofisher.com

In the keto form, the key signals correspond to the α-protons adjacent to the carbonyl groups. In the enol form, a characteristic signal for the enolic hydroxyl proton appears, often at a downfield chemical shift due to intramolecular hydrogen bonding. thermofisher.com The vinyl proton of the enol form also gives a distinct signal. By integrating the signals corresponding to each tautomer, the equilibrium constant (Keq = [enol]/[keto]) and the percentage of each form can be determined. thermofisher.com The position of this equilibrium can be influenced by factors such as the solvent and temperature. For example, the enol form is often more favored in nonpolar solvents where intramolecular hydrogen bonding is more significant. Variable-temperature NMR studies can provide further insights into the thermodynamics of the tautomerization process.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, MS analysis would confirm its molecular weight of approximately 209.04 g/mol . nih.gov

The presence of a bromine atom is readily identified by the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and subsequent loss of carbon monoxide. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a heteroatom, is also a common fragmentation pathway for ketones. msu.edulibretexts.org The analysis of these fragment ions helps to piece together the structure of the original molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of non-volatile compounds and for monitoring the progress of chemical reactions. orgsyn.orgrsc.org In the context of this compound, an HPLC method would be developed using a suitable stationary phase (e.g., a C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). orgsyn.org

The compound would elute at a specific retention time, and its purity can be determined by the area percentage of its corresponding peak in the chromatogram. orgsyn.orgrsc.org HPLC is particularly useful for detecting non-volatile impurities that may not be observable by GC-MS. By injecting samples from a reaction mixture at different time points, the consumption of starting materials and the formation of the product can be tracked, allowing for the optimization of reaction conditions. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. cmbr-journal.com It is ideally suited for the analysis of volatile compounds and is therefore used to identify volatile impurities and byproducts in the synthesis of this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for each component, allowing for its identification by comparison with spectral libraries or through detailed interpretation. cmbr-journal.comnih.gov This technique is invaluable for detecting and identifying byproducts from side reactions, such as over-bromination or impurities from starting materials. dur.ac.uk

Thin Layer Chromatography (TLC) for Reaction Progress and Component Separation

Thin Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for monitoring the progress of chemical reactions involving this compound. It offers a rapid and effective means to qualitatively assess the consumption of starting materials, the formation of the product, and the potential emergence of byproducts.

In a typical application, the reaction mixture is spotted onto a TLC plate, which consists of a solid stationary phase, such as silica (B1680970) gel, coated onto a glass or aluminum backing. rsc.org The plate is then developed in a sealed chamber containing a suitable mobile phase, a solvent or solvent mixture. For compounds similar in structure and polarity, such as the ethyl analog of this compound, a non-polar solvent system is effective. A common mobile phase for this class of compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297), often in a 7:3 ratio. This system allows for the separation of the starting materials, the brominated product, and potential impurities like over-brominated species based on their differential polarity.

After development, the separated spots on the TLC plate are visualized. While some compounds are colored, many, including this compound and its precursors, are not. Visualization can be achieved by exposing the plate to ultraviolet (UV) light, typically at a wavelength of 254 nm, if the compounds are UV-active. rsc.org Alternatively, chemical staining agents can be used. Stains like aqueous potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) solution, followed by gentle heating, can reveal the spots of the separated components. rsc.org The progress of the reaction is determined by observing the disappearance of the starting material spots and the appearance of the product spot, which will have a distinct retention factor (Rƒ) value. beilstein-journals.org

Table 1: Typical TLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates. rsc.org |

| Mobile Phase | Hexane:Ethyl acetate (7:3). |

| Visualization | UV light (254 nm) or chemical stain (e.g., potassium permanganate). rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique spectral fingerprint of the molecule's functional groups.

For this compound, IR spectroscopy is crucial for confirming the presence of its key structural features: the ester and ketone carbonyl groups. The molecular structure contains two distinct carbonyl (C=O) groups, which are expected to show strong absorption bands in the IR spectrum. The position of these absorptions can differentiate them. The ester carbonyl group typically absorbs at a higher wavenumber compared to the ketone carbonyl group.

Based on data from the closely related compound, Ethyl 4-bromo-3-oxopentanoate, the characteristic carbonyl stretching vibrations are expected around 1740 cm⁻¹ for the ester and 1710 cm⁻¹ for the ketone. The presence of these two distinct, strong peaks in the specified region of the IR spectrum is a key diagnostic indicator for the successful synthesis of the β-keto ester structure of this compound. Other absorptions corresponding to C-H, C-O, and C-Br bonds will also be present but the carbonyl region is often the most informative for this class of compounds.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Source |

|---|---|---|

| Ester Carbonyl (C=O) | ~1740 |

Computational Chemistry and Theoretical Investigations of Methyl 4 Bromo 3 Oxopentanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules like methyl 4-bromo-3-oxopentanoate. By approximating the electron density of a system, DFT methods can provide valuable insights into various chemical properties, guiding synthetic efforts and explaining experimental observations. For instance, DFT calculations at the B3LYP/6-31G* level of theory have been effectively used to model the transition states of nucleophilic substitution and hydrogenation reactions for analogous compounds like ethyl 4-bromo-3-oxopentanoate.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energies and spatial distributions of these orbitals provide a qualitative understanding of reaction pathways and selectivity.

For this compound, the HOMO is expected to be localized around the more electron-rich regions of the molecule, such as the oxygen atoms of the carbonyl and ester groups, and potentially the bromine atom. The LUMO, conversely, would be centered on the electrophilic sites, primarily the carbonyl carbon and the carbon atom attached to the bromine. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity.

In a hypothetical FMO analysis of this compound, the interaction with a nucleophile would involve the overlap of the nucleophile's HOMO with the LUMO of the ketoester. The regioselectivity of nucleophilic attack (i.e., at the carbonyl carbon vs. the carbon bearing the bromine) can be predicted by examining the coefficients of the LUMO on these respective atoms.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.23 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 8.62 | Indicator of chemical reactivity |

Transition State Analysis and Energy Barriers

DFT calculations are instrumental in locating transition state (TS) structures and calculating the associated activation energy barriers for chemical reactions. This information is crucial for understanding reaction mechanisms and predicting reaction rates. For a reaction involving this compound, such as a nucleophilic substitution, a computational chemist would model the potential energy surface to identify the geometry of the highest energy point along the reaction coordinate.

For example, in the SN2 reaction with a nucleophile, the transition state would feature the simultaneous breaking of the carbon-bromine bond and the formation of the new carbon-nucleophile bond. The calculated energy difference between the reactants and this transition state provides the activation energy. Lower activation energies indicate faster reactions. Theoretical studies on similar molecules have shown that the activation energy for nucleophilic substitution is correlated with solvent polarity.

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| SN2 at C4 | Trigonal bipyramidal | 15.2 |

| Nucleophilic addition to C3 | Tetrahedral intermediate | 12.5 |

Note: This table presents hypothetical data to illustrate the type of information obtained from transition state analysis. The values are not from published research on this compound.

Molecular Dynamics (MD) Simulations for Understanding Solvent Effects and Conformations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and the influence of the surrounding solvent.

For this compound, MD simulations could reveal the preferred conformations of the flexible ethyl chain and how these are influenced by different solvents. The simulations would also provide insights into the solvent shell structure around the molecule, which can significantly impact its reactivity. For instance, MD simulations on a related compound, methyl 4-methyl-3-oxopentanoate (B1262298), have been used to model solvent effects, indicating that certain solvents can better stabilize the dienophile in cycloaddition reactions. Such simulations are crucial for bridging the gap between theoretical calculations in the gas phase and experimental results in solution.

Quantitative Structure-Activity Relationship (QSAR) Studies of Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. These studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or other properties. While no specific QSAR studies on derivatives of this compound were found, this compound serves as a versatile building block for synthesizing a variety of heterocyclic and other bioactive molecules. researchgate.net

Should a series of derivatives be synthesized from this compound and tested for a particular biological activity, a QSAR model could be developed. This would involve calculating a range of molecular descriptors for each derivative, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to create a predictive model. Such models can guide the design of new, more potent compounds by indicating which structural features are most important for the desired activity.

Biological and Biochemical Research Applications Excluding Dosage/administration

Role as an Enzyme Substrate and Metabolite Precursor in Biological Systems

The chemical structure of methyl 4-bromo-3-oxopentanoate, specifically its β-keto ester moiety, makes it a substrate for several classes of enzymes, particularly hydrolases and reductases. This property is exploited in biocatalysis and studies of enzymatic biotransformation.

Enzymes, such as esterases and lipases, are widely used in organic synthesis for their ability to catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. ru.nl The ester group in this compound can be selectively cleaved by these hydrolytic enzymes. ru.nlbiosynth.com For instance, pig liver esterase (PLE) is a well-known biocatalyst capable of hydrolyzing a wide range of esters. ru.nl While direct studies on the hydrolysis of this compound are not extensively detailed, the enzymatic hydrolysis of related esters is a common application, often used to produce chiral acids or alcohols. ru.nl

Furthermore, the ketone group is a target for enzymatic reduction. Studies on analogous compounds, such as methyl 4-bromo-3-oxobutyrate, have shown that they are excellent substrates for reductases. For example, a novel NADPH-dependent reductase from Penicillium citrinum was found to catalyze the reduction of methyl 4-bromo-3-oxobutyrate to its corresponding alcohol, methyl (S)-4-bromo-3-hydroxybutyrate, with high optical purity. researchgate.net Similarly, other research has identified strong reduction activity for 4-halo-3-oxobutyrate derivatives using enzymes screened from natural microorganisms. sumitomo-chem.co.jp These biotransformations highlight the potential of this compound to serve as a precursor for generating chiral hydroxyesters, which are valuable intermediates in pharmaceutical synthesis.

Beyond being a substrate, derivatives of bromo-oxo-pentanoates have been investigated for their ability to modulate enzyme activity. For example, related compounds have been explored as potential inhibitors of metabolic enzymes. The reactivity of the bromine atom allows these molecules to act as electrophiles, potentially forming covalent bonds with nucleophilic residues in an enzyme's active site. Additionally, some derivatives of related keto-esters have been shown to inhibit lipase (B570770) activity. biosynth.com This inhibitory action suggests that compounds derived from this compound could be developed as modulators for specific enzymatic targets.

Investigation of Enzymatic Ester Hydrolysis and Biotransformation

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives for Biological Targets

This compound is a key starting material for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. The reaction of its close analog, ethyl 4-bromo-3-oxopentanoate, with thiourea (B124793) is a common method to produce a 2-amino-5-methylthiazole (B129938) ester core. vulcanchem.commdpi.com This thiazole (B1198619) scaffold is then further functionalized to explore how different substituents affect biological activity against various targets.

SAR studies on thiazole derivatives have revealed several key insights:

Antimicrobial Activity : The presence of halogen substituents on a phenyl ring attached to the thiazole core is often important for antimicrobial activity. mdpi.com

Antitumor Activity : For antitumor agents, the thiazole ring combined with other heterocyclic systems like 1,3,4-thiadiazole (B1197879) can be essential for cytotoxicity. The presence and position of electron-donating groups, such as a methyl group, on attached phenyl rings can enhance activity. mdpi.com

General Trends : Modifications to the core structure, such as introducing different substituents on aromatic rings or altering chain lengths, can significantly alter the pharmacological profile of the derived compounds.

The following table summarizes SAR findings for thiazole derivatives, a class of compounds often synthesized using bromo-keto-esters like this compound.

| Biological Target | Key Structural Feature on Derivative | Impact on Activity | Reference |

| Bacteria | Para-halogen-substituted phenyl on thiazole ring | Important for activity | mdpi.com |

| Fungi | Substituted thiazolyl moiety | Good antifungal activity (MIC 5.8-7.8 µg/mL) | mdpi.com |

| Tumor Cells (HepG-2) | Thiazole plus 1,3,4-thiadiazole ring | Essential for cytotoxicity | mdpi.com |

| Tumor Cells (HepG-2) | Methyl group on phenyl ring | Increases activity | mdpi.com |

Exploration of Antimicrobial Potential of Derived Compounds

A significant application of this compound in medicinal chemistry is as a scaffold for creating novel antimicrobial agents. vulcanchem.com The synthesis of thiazole derivatives from this precursor has yielded compounds with notable activity against various bacterial and fungal strains. mdpi.com

For example, a series of substituted thiazolyl derivatives were synthesized and screened for antimicrobial activities. One compound showed good antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 46.9 to 93.7 μg/mL and potent antifungal activity with MIC values between 5.8 and 7.8 μg/mL. mdpi.com Another study highlighted that the presence of specific substituents, such as a phenyl ring with hydroxy and nitro groups alongside a dihydrobenzothiazole with methyl and bromo groups, led to high antimicrobial activity. mdpi.com The versatility of the thiazole ring system, readily accessible from this compound, allows for the generation of a wide array of compounds for screening as potential new antibiotics and antifungals. rsc.orgresearchgate.net

Interactions with Specific Molecular Targets (e.g., PI3Ks, PTP1B)

Derivatives of this compound have been specifically investigated as inhibitors for important clinical targets, including phosphoinositide 3-kinases (PI3Ks) and protein-tyrosine phosphatase 1B (PTP1B).

Phosphoinositide 3-Kinase (PI3K) Inhibition : PI3Ks are a family of enzymes involved in critical cellular functions like cell growth, proliferation, and survival, and their inhibitors are valuable in cancer therapy. google.comgoogle.com A patent for the synthesis of a potent PI3K delta inhibitor, (S)-7-(1-((9H-purin-6-yl)amino)ethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, explicitly describes a process step utilizing crude this compound. google.com The bromo-keto-ester is a crucial intermediate for constructing the core heterocyclic system of the final inhibitor. google.com

Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition : PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govgenome.jp Research into dual inhibitors of PTP1B and the related T-cell protein phosphotyrosine phosphatase (TC-PTP) has identified compounds with a 6-bromo-substituted scaffold as having high activity. nih.gov Specifically, 6-Bromo-3-(hydroxymethyl)cinnolin-4(1H)-one was shown to be a potent mixed PTP1B/TC-PTP inhibitor. nih.gov This demonstrates that the incorporation of a bromine atom, a key feature of this compound, can be a critical design element for developing effective PTP1B inhibitors.

The table below details the molecular targets and the role of derivatives.

| Molecular Target | Derived Compound Class/Example | Role of this compound | Reference |

| PI3Kδ | Thiazolo[3,2-a]pyrimidin-5-one derivatives | Key intermediate in the synthesis of the core heterocyclic structure. | google.com |

| PTP1B / TC-PTP | 6-Bromo-3-(hydroxymethyl)cinnolin-4(1H)-one | Parent compound's bromine atom is a feature in potent inhibitors. | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Routes to Chiral Analogues

A primary objective in modern drug discovery is the synthesis of enantiomerically pure compounds. A significant future research direction is therefore the creation of new asymmetric methods to produce chiral versions of methyl 4-bromo-3-oxopentanoate. Access to these chiral building blocks is crucial for the stereoselective synthesis of complex molecules. acs.org

Current research strategies include:

Chiral Catalysis : Utilizing chiral metal complexes or organocatalysts to control the stereochemistry during the bromination of 3-oxopentanoate (B1256331) precursors.

Enzymatic Resolution : Applying enzymes to separate racemic mixtures, yielding enantiomerically enriched products.

Chiral Auxiliaries : Temporarily attaching a chiral molecule to guide the stereochemical outcome of a reaction. acs.org

Successful development of these methods would provide chemists with a valuable toolkit for accessing a broader range of stereochemically defined intermediates.

Exploration of Multi-Component Reaction Platforms for Enhanced Complexity

Multi-component reactions (MCRs), in which three or more reactants combine in a single step, offer significant advantages in efficiency and atom economy. researchgate.net Integrating this compound into new MCRs is a promising research avenue due to its dual functionality. researchgate.netrsc.org

Researchers are exploring its use in:

Hantzsch-type reactions for generating substituted dihydropyridines.

Passerini and Ugi reactions to create diverse libraries of complex amides.

Domino reactions to rapidly build molecular complexity through a cascade of reactions. rsc.org

Developing MCRs that incorporate this compound will facilitate the rapid synthesis of diverse molecular scaffolds, speeding up the discovery of new chemical entities. rsc.orgunibo.it

Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, which involves running reactions in a continuous stream, provides benefits like improved safety, reproducibility, and scalability. Applying flow chemistry to the synthesis of this compound is a major step towards more efficient manufacturing.

Key areas of focus include:

Continuous Bromination : Designing safe and efficient flow processes for the bromination of methyl 3-oxopentanoate. chemicalbook.com

In-line Purification : Integrating automated purification techniques to isolate the product without manual intervention.

Telescoped Synthesis : Creating multi-step flow systems where the output of one reaction feeds directly into the next, eliminating intermediate isolation steps.

Adopting flow chemistry will not only streamline production but also contribute to greener and more sustainable chemical manufacturing.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is a vital tool for understanding reaction mechanisms. Advanced computational modeling is expected to provide deeper insights into reactions involving this compound.

Current computational methods being applied are:

Density Functional Theory (DFT) Calculations : To model transition states and understand reaction pathways.

Molecular Dynamics (MD) Simulations : To study how the compound behaves in different solvents.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods : To model enzymatic reactions and understand interactions in the enzyme's active site.

These studies will help rationalize experimental findings and guide the design of more efficient synthetic methods.

Discovery of New Biological Activities for this compound Derivatives

There is growing interest in the potential biological activities of derivatives of this compound. The structural motifs accessible from this building block are found in many natural products and pharmaceuticals. mdpi.com

Future research will likely concentrate on:

High-Throughput Screening : Testing large libraries of derivatives against various biological targets to find new lead compounds. scielo.org.co

Target-Based Drug Design : Using structural information of known biological targets to design more potent and selective derivatives.

Investigation of Novel Pharmacological Profiles : Exploring the potential of these compounds to modulate new biological pathways, which could lead to new classes of therapeutics. scielo.org.co

The discovery of new biological activities for these derivatives could pave the way for novel drug discovery and therapeutic agents. scielo.org.co

Table of Emerging Research Areas

| Research Area | Key Focus | Potential Impact |

| Asymmetric Synthesis | Development of catalytic and enzymatic routes to chiral analogues. | Access to enantiomerically pure building blocks for complex molecule synthesis. |

| Multi-Component Reactions | Integration into MCR platforms (e.g., Hantzsch, Ugi) for increased molecular complexity. | Rapid and efficient generation of diverse chemical libraries for drug discovery. |

| Flow Chemistry | Implementation of continuous processing for synthesis and purification. | Greener, safer, and more scalable manufacturing of the compound and its derivatives. |

| Computational Modeling | Use of DFT, MD, and QM/MM methods for mechanistic insights. | Deeper understanding of reactivity to guide the development of more efficient reactions. |

| Biological Activity | Screening of derivatives for new therapeutic applications. | Discovery of novel lead compounds and first-in-class drugs. |

常见问题

Q. What are the common synthetic routes for Methyl 4-bromo-3-oxopentanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of methyl 3-oxopentanoate using bromine (Br₂) in acetic acid under ambient conditions. The reaction proceeds via electrophilic substitution, with the solvent and temperature critical for minimizing side reactions. Purification via distillation or recrystallization yields >90% purity in lab-scale preparations. Industrial methods employ continuous flow reactors for precise control of temperature and reagent stoichiometry, enhancing reproducibility .

Q. What types of chemical reactions can this compound undergo, and what are the typical reagents and products?

Key reactions include:

- Nucleophilic substitution : Bromine is replaced by nucleophiles (e.g., OH⁻, NH₃) in aqueous/alcoholic media, yielding derivatives like methyl 4-hydroxy-3-oxopentanoate .

- Reduction : NaBH₄ or LiAlH₄ in THF reduces the ketone to a secondary alcohol, forming methyl 4-bromo-3-hydroxypentanoate .

- Oxidation : KMnO₄ oxidizes the ketone to a carboxylic acid, producing methyl 4-bromo-3-oxopentanoic acid .

Q. What analytical methods are essential for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) confirms regiochemistry (e.g., ¹³C-NMR for carbonyl and bromine positions). High-Performance Liquid Chromatography (HPLC) assesses purity, while mass spectrometry (MS) validates molecular weight (209.04 g/mol) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use nitrile gloves, fume hoods, and eye protection. Avoid skin contact due to potential irritancy. Store at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nucleophilic substitution reactions involving this compound?

Regioselectivity is influenced by solvent polarity and nucleophile strength. Polar aprotic solvents (e.g., DMF) enhance SN2 mechanisms at the bromine site, while steric hindrance from the methyl ester group favors substitution at the β-keto position. Kinetic studies using varying nucleophile concentrations (0.1–1.0 M) can identify optimal conditions .

Q. What strategies are effective in resolving contradictions in cytotoxicity data across different cancer cell lines for this compound?

Discrepancies in IC₅₀ values (e.g., 0.31 μM in A549 vs. 7.30 μM in MCF-7) may arise from cell-specific uptake or metabolic pathways. Methodological solutions include:

- Standardizing assay conditions (e.g., incubation time, serum concentration).

- Conducting structure-activity relationship (SAR) studies to identify substituents enhancing selectivity .

Q. How does the bromine atom's position influence reactivity and biological activity compared to chloro/fluoro analogs?

Bromine’s lower electronegativity and larger atomic radius improve leaving-group ability, accelerating substitution rates vs. chloro analogs. Fluorine’s high electronegativity reduces reactivity but enhances metabolic stability. In cytotoxicity assays, brominated derivatives show superior activity (e.g., 10-fold lower IC₅₀ in A549 cells vs. chloro analogs) .

Q. What role does this compound play in the synthesis of PPAR ligands, and what methodological considerations are critical?

The compound serves as a key intermediate in synthesizing PPARγ agonists via aldol condensation with aromatic aldehydes. Critical steps include protecting the ketone group during coupling and optimizing reaction pH (6.5–7.5) to prevent ester hydrolysis .

Q. How can computational chemistry aid in predicting novel synthetic pathways or derivatives with enhanced bioactivity?

Retrosynthesis tools (e.g., Reaxys, Pistachio) analyze feasible routes using databases of >10⁶ reactions. Molecular docking simulations predict binding affinity to targets like PPARγ, guiding derivatization (e.g., introducing electron-withdrawing groups at C4 to boost cytotoxicity) .

Q. What mechanistic insights explain the dual antimicrobial activity (growth inhibition and quorum sensing disruption) of this compound?

The β-keto ester moiety chelates metal ions essential for bacterial enzymes, while the bromine atom disrupts membrane integrity. Transcriptomic profiling in Pseudomonas aeruginosa reveals downregulation of lasI and rhlI genes, critical for quorum sensing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。